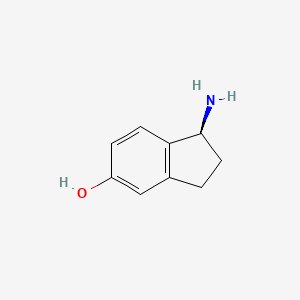
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C11H14FN This compound is characterized by the presence of a cyclopropyl group attached to an ethanamine backbone, with a fluorophenyl substituent at the second carbon
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one. This can be achieved through the reaction of cyclopropyl ketone with 3-fluorobenzyl chloride under basic conditions.
Reduction: The intermediate 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as converting it to its corresponding alcohol using reducing agents.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its application, such as its role in a biological system or as a precursor in chemical synthesis.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amine can be compared with similar compounds like:
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine: Differing only in the position of the fluorine atom, this compound may exhibit different reactivity and biological activity.
2-(3-fluorophenyl)ethan-1-amine: Lacks the cyclopropyl group, which can significantly alter its chemical properties and applications.
1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine: Another positional isomer with potentially different characteristics.
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
1-cyclopropyl-2-(3-fluorophenyl)ethanamine |
InChI |
InChI=1S/C11H14FN/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9,11H,4-5,7,13H2 |
Clé InChI |
HEAUBVBYZOLBEP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(CC2=CC(=CC=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)






![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)



